molecular formula C20H14F4N2O3S B4967431 4-fluoro-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]benzamide

4-fluoro-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]benzamide

Cat. No. B4967431
M. Wt: 438.4 g/mol
InChI Key: UNUWBXRNIVLWCX-UHFFFAOYSA-N
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Description

4-fluoro-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as a sulfonamide and has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]benzamide is not fully understood. However, it is believed to act by binding to the active site of enzymes and inhibiting their activity. This compound has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. This compound has been shown to exhibit potent inhibitory activity against several enzymes, which may contribute to its therapeutic effects. Additionally, it has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-fluoro-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]benzamide in lab experiments are numerous. This compound has been shown to exhibit potent inhibitory activity against several enzymes, which makes it a promising candidate for the development of new drugs. Additionally, it has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
The limitations of using this compound in lab experiments are also important to consider. This compound is complex to synthesize and may be expensive to obtain. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 4-fluoro-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]benzamide. One potential direction is the development of new drugs that target enzymes inhibited by this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases.
Conclusion:
In conclusion, this compound is a complex compound that has gained significant attention in the scientific community. Its potential applications in medicinal chemistry are numerous, and it has been shown to exhibit potent inhibitory activity against several enzymes. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of 4-fluoro-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]benzamide is a complex process that involves several steps. The first step involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide to form the desired product.

Scientific Research Applications

The potential applications of 4-fluoro-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]benzamide in scientific research are numerous. This compound has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase and histone deacetylase. This makes it a promising candidate for the development of new drugs that target these enzymes.

properties

IUPAC Name

4-fluoro-N-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N2O3S/c21-15-6-4-13(5-7-15)19(27)25-16-8-10-18(11-9-16)30(28,29)26-17-3-1-2-14(12-17)20(22,23)24/h1-12,26H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUWBXRNIVLWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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